molecular formula C5H10F2O B8577100 3,3-Difluoro-2-methylbutan-2-ol

3,3-Difluoro-2-methylbutan-2-ol

Cat. No.: B8577100
M. Wt: 124.13 g/mol
InChI Key: TXXIGCNCXFCJIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3-Difluoro-2-methylbutan-2-ol is an organic compound with the molecular formula C5H10F2O It is a fluorinated alcohol, which means it contains fluorine atoms in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Difluoro-2-methylbutan-2-ol typically involves the fluorination of a precursor compound. One common method is the reaction of 2-methyl-2-butanol with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor). The reaction is usually carried out under controlled conditions to ensure the selective introduction of fluorine atoms at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve similar fluorination processes but on a larger scale. The choice of fluorinating agent and reaction conditions can vary depending on the desired yield and purity of the final product. The process typically involves the use of specialized equipment to handle the reactive fluorinating agents safely.

Chemical Reactions Analysis

Types of Reactions

3,3-Difluoro-2-methylbutan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce different alcohols or hydrocarbons.

Scientific Research Applications

3,3-Difluoro-2-methylbutan-2-ol has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound can be used in studies involving fluorinated biomolecules.

    Medicine: Fluorinated compounds like this compound are of interest in drug development due to their potential biological activity.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3,3-Difluoro-2-methylbutan-2-ol depends on its specific application. In general, the presence of fluorine atoms can influence the compound’s reactivity and interactions with other molecules. Fluorine atoms can enhance the stability of the compound and affect its electronic properties, making it useful in various chemical and biological processes.

Comparison with Similar Compounds

Similar Compounds

    Isoamyl alcohol (3-Methylbutan-1-ol): A similar alcohol with a different structure and properties.

    2-Methyl-2-butanol: Another alcohol with a similar carbon backbone but without fluorine atoms.

    3-Methyl-2-butanol: A structurally related compound with different functional groups.

Uniqueness

3,3-Difluoro-2-methylbutan-2-ol is unique due to the presence of fluorine atoms, which impart distinct chemical and physical properties

Properties

Molecular Formula

C5H10F2O

Molecular Weight

124.13 g/mol

IUPAC Name

3,3-difluoro-2-methylbutan-2-ol

InChI

InChI=1S/C5H10F2O/c1-4(2,8)5(3,6)7/h8H,1-3H3

InChI Key

TXXIGCNCXFCJIR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(C)(F)F)O

Origin of Product

United States

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